

Unveiling the Receptor Cross-Reactivity Profile of 14S(15R)-EET Methyl Ester

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Compound of Interest

Compound Name: 14S(15R)-EET methyl ester

Cat. No.: B212059

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For researchers, scientists, and drug development professionals, understanding the full spectrum of a bioactive lipid's interactions is paramount. This guide provides a comparative analysis of **14S(15R)-EET methyl ester**'s cross-reactivity with other lipid receptors, supported by experimental data and detailed protocols to facilitate further investigation.

14(S),15(R)-Epoxyeicosatrienoic acid (EET) methyl ester is a stabilized analog of the endogenous signaling molecule 14(S),15(R)-EET. While a specific high-affinity G-protein coupled receptor (GPCR) for EETs has been elusive, research indicates that these lipids interact with a range of receptors, often with lower affinity. This cross-reactivity is a critical consideration in experimental design and therapeutic development. This guide summarizes the current understanding of **14S(15R)-EET methyl ester**'s interactions with GPR40, various prostaglandin receptors, the transient receptor potential vanilloid 4 (TRPV4) channel, and peroxisome proliferator-activated receptors (PPARs).

Quantitative Comparison of Receptor Interactions

The following table summarizes the available quantitative data on the interaction of 14,15-EET and its methyl ester with various lipid receptors. It is important to note that specific binding and functional data for the **14S(15R)-EET methyl ester** are limited; therefore, data for the parent compound, 14,15-EET, are included as a primary point of comparison.

Receptor Family	Specific Receptor	Ligand	Assay Type	Cell Type	Measured Value (Unit)	Reference
Fatty Acid Receptors	GPR40 (FFAR1)	14,15-EET	Calcium Mobilization	HEK293 (human GPR40 overexpression)	EC50 = 0.58 ± 0.08 (μM)	[1][2]
14,15-EET	Competitive Binding (vs. TAK-875)	HEK293 (human GPR40 overexpression)	Ki = 6.4 (μM)	[3]		
Prostaglandin Receptors	Putative EET Receptor	14S(15R)-EET methyl ester	Competitive Binding (vs. [3H]14(15)-EET)	Guinea Pig Monocytes	Ki = 612.5 (nM)	N/A
EP2	14,15-EET	Functional (Vasodilation)	Rat Mesenteric Arteries	- (Activity blocked by EP2 antagonist)	[3][4]	
EP4, PTGFR, PTGDR, PTGER3-IV	14,15-EET	Functional (cAMP-dependent chloride current)	Xenopus Oocytes (receptor overexpression)	Activation at micromolar concentrations	[5][6]	
Ion Channels	TRPV4	5,6-EET	Calcium Influx	HEK293 (TRPV4 overexpression)	- (Direct activation demonstrated)	[3]
Nuclear Receptors	PPARα	14,15-DHET (metabolite)	Ligand Binding	-	Kd = 1.4 (μM)	[7]

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EET)

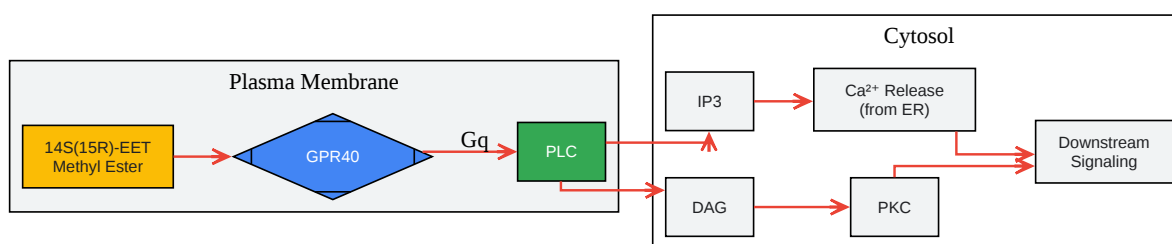
PPAR γ	14,15-EET	Transcriptional Activation	Tca-8113 cells	(Activation of PPAR γ expression)	[8][9]
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Signaling Pathways and Experimental Workflows

To elucidate the functional consequences of **14S(15R)-EET methyl ester**'s receptor interactions, it is crucial to understand the downstream signaling cascades and the experimental approaches used to study them.

GPR40 Signaling and Calcium Mobilization Assay

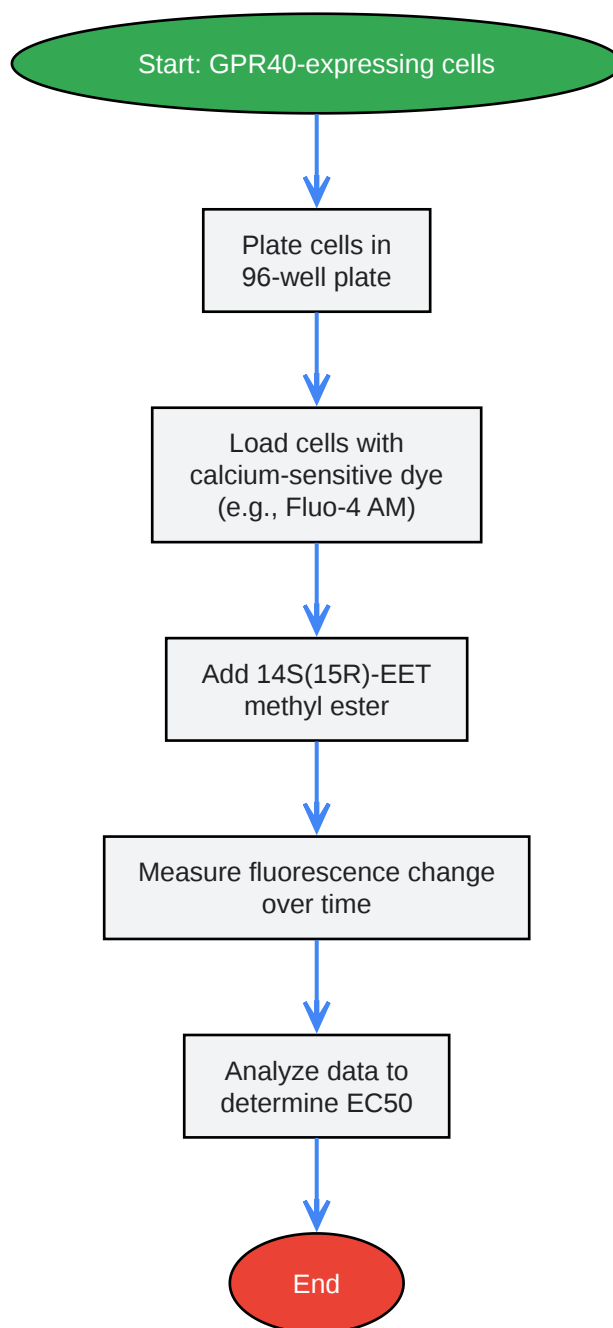
Activation of GPR40, a Gq-coupled receptor, by fatty acids and EETs leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that can be quantified using a calcium mobilization assay.



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GPR40 signaling pathway upon activation by EETs.

An experimental workflow for assessing GPR40 activation via a calcium mobilization assay is outlined below.

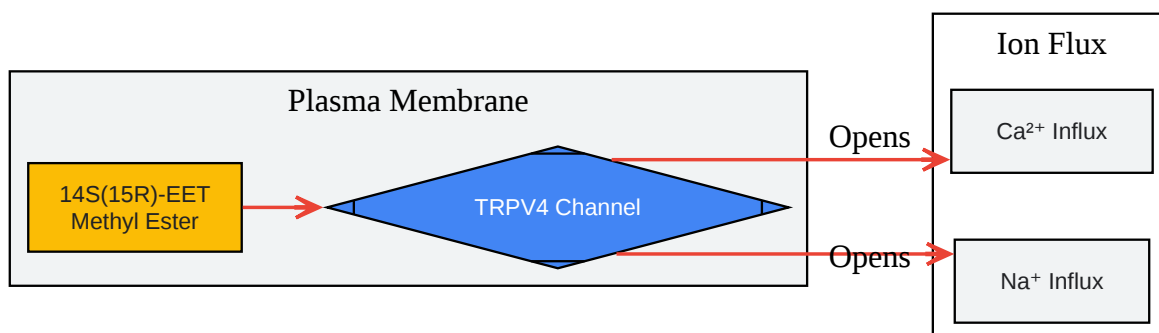


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Workflow for a calcium mobilization assay.

TRPV4 Activation and Patch-Clamp Electrophysiology

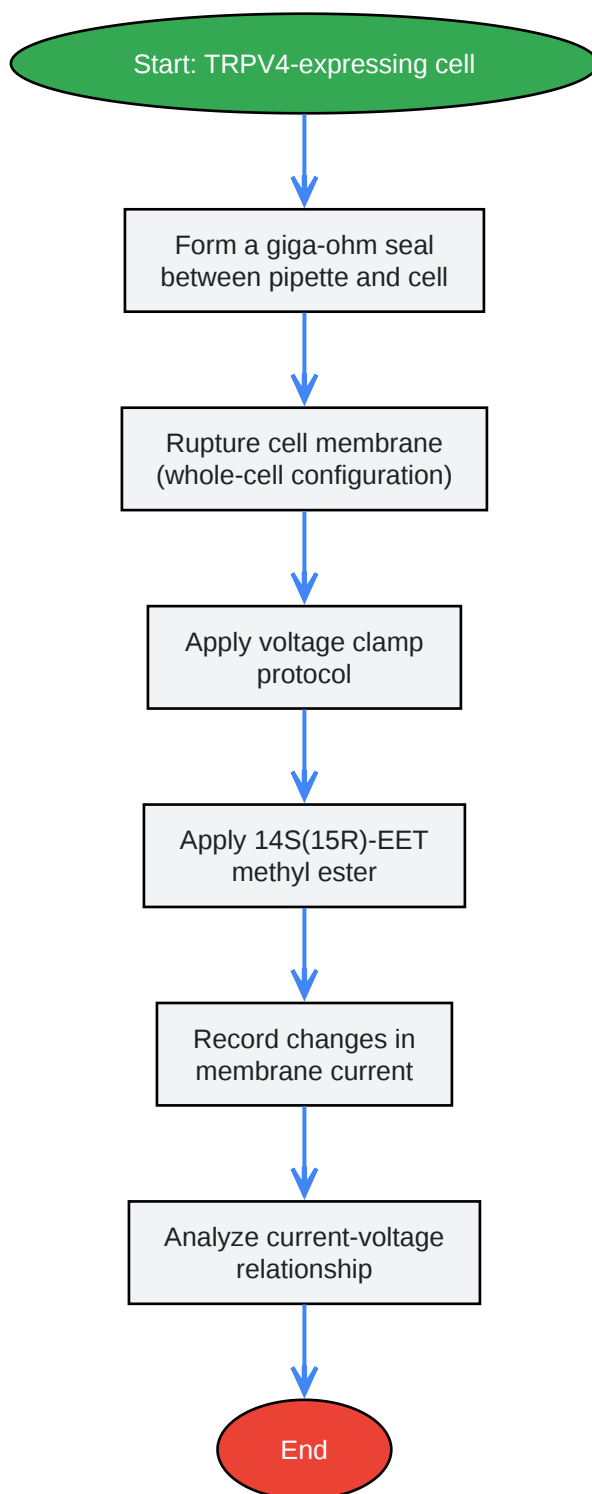
TRPV4 is a non-selective cation channel that can be directly activated by certain EETs, leading to an influx of calcium and other cations. This ion channel activity can be directly measured using patch-clamp electrophysiology.



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Direct activation of the TRPV4 ion channel by EETs.

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to measure TRPV4 activity.



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Workflow for a whole-cell patch-clamp experiment.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity (K_i) of **14S(15R)-EET methyl ester** for a receptor of interest.

1. Membrane Preparation:

- Culture cells expressing the target receptor to a high density.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE₂ for prostaglandin receptors), and varying concentrations of unlabeled **14S(15R)-EET methyl ester**.
- To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Subtract non-specific binding from total binding to obtain specific binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol is designed to measure the functional activation of Gq-coupled receptors like GPR40.

1. Cell Preparation:

- Seed cells stably expressing the receptor of interest (e.g., GPR40-HEK293) into a black, clear-bottom 96-well plate and culture overnight.

2. Dye Loading:

- Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid to prevent dye leakage.
- Incubate for 45-60 minutes at 37°C in the dark.

3. Fluorescence Measurement:

- Wash the cells to remove excess dye and add fresh assay buffer.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Record a baseline fluorescence reading.
- Inject varying concentrations of **14S(15R)-EET methyl ester** into the wells.
- Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

4. Data Analysis:

- Calculate the change in fluorescence from baseline for each concentration.
- Plot the change in fluorescence against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring ion channel activity, such as that of TRPV4.

1. Cell Preparation and Recording Setup:

- Culture cells expressing the ion channel of interest (e.g., TRPV4-HEK293) on glass coverslips.
- Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
- Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution.

2. Achieving Whole-Cell Configuration:

- Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-ohm seal) with the cell membrane.
- Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior (whole-cell mode).

3. Data Acquisition:

- Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Apply a voltage protocol (e.g., voltage ramps or steps) to elicit membrane currents.
- Perfuse the cell with a solution containing **14S(15R)-EET methyl ester** and record the resulting changes in membrane current.

4. Data Analysis:

- Measure the amplitude of the current at different membrane potentials before and after the application of the compound.
- Construct current-voltage (I-V) relationship plots to characterize the properties of the activated channel.
- Determine the dose-response relationship by applying different concentrations of the compound.

This comprehensive guide provides a framework for understanding and further investigating the cross-reactivity of **14S(15R)-EET methyl ester**. The provided data, signaling pathways, and detailed protocols are intended to be a valuable resource for researchers in the field of lipid signaling and drug discovery.

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